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Compound of Interest |

Compound Name: 2-Chloroquinolin-4-amine

CAS No.: 80947-25-7

\ J

Scaffold Architecture, Regioselective Synthesis, and
Therapeutic Utility
Executive Summary

2-Chloroquinolin-4-amine (CAS 80947-25-7) represents a "privileged scaffold" in medicinal
chemistry, characterized by its bifunctional reactivity. It serves as a critical intermediate in the
synthesis of 4-aminoquinoline antimalarials (analogous to Chloroquine) and Type I/l kinase
inhibitors.

Its chemical value lies in the orthogonal reactivity of its two functional handles:

o C4-Amine: A hydrogen bond donor/acceptor capable of directing ligand binding in ATP
pockets.

e C2-Chloride: An electrophilic "handle" primed for palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (

This guide details the regioselective synthesis of this core, its physiochemical profile, and its
divergent application in drug discovery.

Chemical Identity & Physiochemical Profile[1][2][3]
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Property Specification

CAS Number 80947-25-7

IUPAC Name 2-Chloroquinolin-4-amine

Synonyms 4-Amino-2-chloroquinoline; 2-Chloro-4-

quinolinamine

Molecular Formula

Molecular Weight 178.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 198-202 °C (Decomposes)
Soluble in DMSO, DMF; Sparingly soluble in
Solubility

: Insoluble in

pKa (Calculated)

~7.2 (Quinoline N), ~14.5 (Primary Amine)

Storage

Inert atmosphere, 2-8°C, protect from light

(Halides are photosensitive)

Synthetic Architecture & Regioselectivity

The synthesis of CAS 80947-25-7 hinges on the regioselective discrimination between the C2

and C4 positions of the quinoline ring.

The Mechanistic Paradox

e Nucleophilic Attack (

): The C4 position is electronically favored for nucleophilic attack by amines due to the
stabilization of the Meisenheimer intermediate, which behaves similarly to a para-substituted
pyridine. The C2 position (ortho-like) is also activated but generally less reactive towards
amines under thermal conditions unless the nitrogen is oxidized (N-oxide).

o Metal Catalysis (
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): Conversely, the C2-Cl bond is often more labile towards oxidative addition by Palladium(0)
species due to the inductive effect of the adjacent heterocyclic nitrogen, making C2 the
preferred site for Suzuki couplings if both chlorines are present.

Primary Synthetic Route: Selective Amination

The industrial standard involves the nucleophilic displacement of chloride from 2,4-

dichloroquinoline using ammonia.

Reaction:

Critical Control Point: Temperature control is vital. At elevated temperatures (>150°C) or with
excess amine, the C2-Cl will also react, leading to 2,4-diaminoquinoline.

Visualization: Synthesis & Divergence

The following diagram illustrates the synthesis flow and the orthogonal reactivity logic.

2,4-Dichloroquinoline NH3 (g) / EtOH
(Precursor) 110°C, Sealed Tube

Selective S_NAr (C4) High Temp / Excess NH3 -

2-Chloroquinolin-4-amine 2,4-Diaminoquinoline
(CAS 80947-25-7) (Over-reaction)

Pd(PPh3)4, Ar-B(OH)2\ R-COCI, Base
Path A: Suzuki Coupling Path B: N-Acylation

(C2-Aryl Derivatives) (Amide Linkers)
Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis pathway favoring C4-amination over C2, and

subsequent functionalization vectors.

Experimental Protocol: Selective C4-Amination
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Objective: Synthesize 2-Chloroquinolin-4-amine from 2,4-dichloroquinoline with >95%
regioselectivity.

Safety Warning:This reaction involves pressurized vessels and toxic reagents. Perform in a
blast-shielded fume hood.

Materials:

e 2,4-Dichloroquinoline (1.0 eq)
o Ethanolic Ammonia (saturated, ~15-20%
in EtOH) or Liquid

e Solvent: Ethanol or Isopropanol

o Equipment: Teflon-lined stainless steel autoclave or heavy-walled pressure tube.

Step-by-Step Methodology:

o Charge: In a pressure vessel, dissolve 2,4-dichloroquinoline (5.0 g, 25.2 mmol) in Ethanol
(30 mL).

o Reagent Addition: Cool the vessel to 0°C. Carefully add saturated ethanolic ammonia (50
mL). Note: Using liquid ammonia yields cleaner products but requires cryogenic handling.

o Reaction: Seal the vessel tightly. Heat to 110°C for 8—-12 hours.

o Why 110°C? Temperatures below 100°C result in incomplete conversion. Temperatures
above 130°C increase C2-displacement byproducts.

o Workup:
o Cool the vessel to room temperature, then to 0°C.
o Carefully vent the excess ammonia (fume hood!).

o The product often precipitates as the hydrochloride salt or free base upon cooling.
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o Pour the mixture into ice water (200 mL). Adjust pH to ~9-10 using 1M NaOH to ensure
the free amine is formed.

e Purification:
o Filter the resulting precipitate.
o Wash the cake with cold water (

mL) to remove ammonium chloride salts.

o Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace 2,4-diamino
impurities.

o Validation:

o 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal of the starting
material and the appearance of a broad

singlet (~7.0-7.5 ppm). The C3-H proton should appear as a singlet around 6.5-6.8 ppm.

Therapeutic Applications & SAR Logic
Antimalarial Pharmacophore

The 4-aminoquinoline core is historical (Chloroquine), but resistance has necessitated
modification. CAS 80947-25-7 serves as a scaffold where the C2-Chlorine prevents metabolic
oxidation at the 2-position and increases lipophilicity (

).
e Mechanism: Inhibition of heme polymerization in the parasite food vacuole.

o Derivatization: The C4-amine is typically functionalized with a diethylamino-pentyl chain (or
similar) to mimic the basic side chain of Chloroquine.

Kinase Inhibition (Oncology)

In modern drug discovery, this scaffold acts as a hinge-binder.
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o« EGFR /HER2: The quinoline nitrogen (

) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Met793 in EGFR).

e The C4-Amine: Acts as a Hydrogen Bond Donor (HBD) to the gatekeeper residue or
backbone carbonyls.

e The C2-Cl Handle: Allows for the attachment of solubilizing groups (morpholine, piperazine)
or hydrophobic tails via Buchwald-Hartwig coupling to access the hydrophobic back-pocket
of the kinase.

SAR Decision Tree

The following diagram maps the structural activity relationship (SAR) logic for researchers

using this core.

Maintain for
ATP-mimicry

Zone 1: N1 & C4-NH2
(Hinge Binding)

Substitute CI with
Solubilizing Groups
(via Buchwald)

Zone 2: C2-Position
(Solvent Front / Tail)

2-Cl-4-NH2-Quinoline
(Core Scaffold)

Zone 3: Benzenoid Ring F/Cl substitution
(Hydrophobic Pocket) ™ for Metabolic Stability

Click to download full resolution via product page

Caption: Figure 2. Structure-Activity Relationship (SAR) zones for kinase inhibitor design using
the 2-chloroquinolin-4-amine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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